Dithiosalicylic acid

Description

Structure

3D Structure

Properties

CAS No. |

527-89-9 |

|---|---|

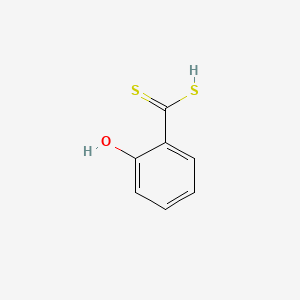

Molecular Formula |

C7H6OS2 |

Molecular Weight |

170.3 g/mol |

IUPAC Name |

2-hydroxybenzenecarbodithioic acid |

InChI |

InChI=1S/C7H6OS2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10) |

InChI Key |

AJQLEJAVGARHGQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=S)S)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)S)O |

Appearance |

Solid powder |

Other CAS No. |

527-89-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dithiosalicylic acid; NSC 70157; NSC-70157; NSC70157 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2,2'-Dithiosalicylic Acid from Anthranilic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2'-dithiosalicylic acid, a crucial intermediate in the manufacturing of pharmaceuticals, dyes, and other specialty chemicals, starting from anthranilic acid.[1][2] This document details the primary synthetic methodologies, experimental protocols, and quantitative data to support research and development in this area.

Introduction

2,2'-Dithiosalicylic acid, also known as 2,2'-(disulfanediyl)dibenzoic acid or DTSA, is a versatile organosulfur compound.[3] Its utility as a sulfhydryl modifying reagent and its ability to form diverse hydrogen bonds make it a valuable building block in medicinal chemistry and materials science.[1][3] The most common and well-established synthetic route to 2,2'-dithiosalicylic acid begins with the diazotization of anthranilic acid. This guide will focus on two prominent methods for the subsequent conversion of the diazonium salt to the target molecule: reaction with sodium disulfide and reaction with sulfur dioxide in the presence of a catalyst.

Synthetic Pathways

The synthesis of 2,2'-dithiosalicylic acid from anthranilic acid is a two-step process. The first step is the formation of a diazonium salt from anthranilic acid. The second step involves the displacement of the diazonium group with a disulfide bridge.

Caption: General reaction scheme for the synthesis of 2,2'-dithiosalicylic acid from anthranilic acid.

Method A: Reaction with Sodium Disulfide

This classical method involves the reaction of the in situ generated diazonium salt of anthranilic acid with an alkaline solution of sodium disulfide.[4] The sodium disulfide is typically prepared by heating sodium sulfide with elemental sulfur.[4]

Method B: Reaction with Sulfur Dioxide

A more recent approach utilizes the reaction of the diazonium salt with sulfur dioxide in the presence of a catalyst, such as a copper salt, and a cocatalyst.[5][6] This method is reported to offer high yields and product purity.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic methods.

| Parameter | Method A: Sodium Disulfide | Method B: Sulfur Dioxide |

| Starting Material | Anthranilic Acid | Anthranilic Acid |

| Reagents | Sodium Nitrite, Hydrochloric Acid, Sodium Sulfide, Sulfur | Sodium Nitrite, Hydrochloric Acid, Sulfur Dioxide, Catalyst (e.g., Copper Sulfate), Cocatalyst (e.g., Magnesium Iodide) |

| Reaction Temperature | Diazotization: 0-6°C; Disulfide formation: <5°C, then room temp.[1][4] | Diazotization: 0-10°C; SO₂ reaction: -20 to -10°C, then 80-100°C[5][6] |

| Reaction Time | Diazotization: ~30 min; Disulfide formation: ~2 hours for nitrogen evolution to cease[4] | SO₂ reaction: 0.5-3 hours at low temp, then 0.5-2 hours at high temp[5][6] |

| Yield | 71-84%[4] | Up to 98.6%[6] |

| Product Purity | Sufficiently pure for most purposes after initial precipitation and washing.[4] | High purity (e.g., 98.8% by HPLC)[6] |

| Melting Point | 162-163°C (unrecrystallized)[4] | Not explicitly stated in the patent, but a similar compound had a melting point of 286-288°C[7] |

Experimental Protocols

Method A: Synthesis via Sodium Disulfide

This protocol is adapted from Organic Syntheses.[4]

Step 1: Preparation of Sodium Disulfide Solution

-

In a suitable flask, heat 260 g of crystallized sodium sulfide (Na₂S·9H₂O) and 34 g of powdered sulfur in water until dissolved.

-

Add a solution of 40 g of sodium hydroxide in 100 cc of water.

-

Cool the resulting solution in an ice-salt bath.

Step 2: Diazotization of Anthranilic Acid

-

In a 2-liter beaker equipped with a stirrer, combine 500 cc of water, 137 g of anthranilic acid, and 200 cc of concentrated hydrochloric acid.

-

Cool the mixture to approximately 6°C in a freezing mixture.

-

Slowly add a solution of 69 g of sodium nitrite in 280 cc of water, maintaining the temperature below 5°C.

Step 3: Formation of 2,2'-Dithiosalicylic Acid

-

Slowly add the cold diazonium salt solution to the cold sodium disulfide solution with stirring.

-

Allow the mixture to warm to room temperature. Nitrogen evolution should cease after about two hours.

-

Acidify the solution with approximately 180 cc of concentrated hydrochloric acid to precipitate the crude 2,2'-dithiosalicylic acid.

-

Filter the precipitate and wash with water.

Step 4: Purification

-

To remove excess sulfur, dissolve the crude product in a boiling solution of 60 g of anhydrous sodium carbonate in 2 liters of water.

-

Filter the hot solution to remove any insoluble sulfur.

-

Reprecipitate the 2,2'-dithiosalicylic acid by adding concentrated hydrochloric acid.

-

Filter the purified product, wash with water, and dry at 100-110°C.

Method B: Synthesis via Sulfur Dioxide

This protocol is based on a patented procedure.[5][6]

Step 1: Diazotization of Anthranilic Acid

-

In a reaction kettle, add water, anthranilic acid, and hydrochloric acid (30-36%) and stir until dissolved.

-

Cool the solution to 0-10°C.

-

Dropwise, add an aqueous solution of sodium nitrite to carry out the diazotization reaction. Maintain the temperature and monitor the reaction until completion to obtain the diazonium solution.

Step 2: Reaction with Sulfur Dioxide

-

In a separate reaction kettle, add water, a catalyst (e.g., copper sulfate), and a cocatalyst (e.g., magnesium iodide).

-

Simultaneously add the diazonium solution and liquid sulfur dioxide to the catalyst mixture at -20 to -10°C.

-

Maintain the reaction at this temperature for 0.5 to 3 hours.

-

Increase the temperature to 80-100°C and hold for 0.5 to 2 hours.

-

Cool the reaction mixture to below 50°C.

-

Filter the reaction solution to obtain 2,2'-dithiosalicylic acid.

Logical Workflow for Synthesis and Purification

Caption: A logical workflow diagram illustrating the key stages in the synthesis and purification of 2,2'-dithiosalicylic acid.

Safety Considerations

The synthesis of 2,2'-dithiosalicylic acid involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation. Concentrated acids and bases are corrosive. Sulfur dioxide is a toxic gas. A thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The synthesis of 2,2'-dithiosalicylic acid from anthranilic acid is a well-established process with multiple effective methodologies. The choice between the sodium disulfide and sulfur dioxide methods will depend on factors such as desired yield and purity, available equipment, and cost considerations. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this important chemical intermediate.

References

- 1. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN101805277B - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]

- 6. CN101805277A - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]

- 7. US4493802A - Preparation of o,o'-dithiodibenzoic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to Dithiosalicylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiosalicylic acid, specifically the 2,2'-dithiobis(benzoic acid) isomer, is an organosulfur compound with a growing profile of applications across various scientific disciplines. Comprising two salicylic acid moieties linked by a disulfide bond, this molecule exhibits a unique combination of chemical and physical properties that make it a valuable tool in analytical chemistry, materials science, and as an intermediate in pharmaceutical and industrial synthesis. This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,2'-dithiosalicylic acid, detailed experimental protocols for its synthesis, and a summary of its key applications.

Chemical and Physical Properties

The properties of 2,2'-dithiosalicylic acid are summarized in the tables below, providing a consolidated reference for researchers. These values have been compiled from various sources and represent the current understanding of this compound's characteristics.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀O₄S₂ | [1] |

| Molecular Weight | 306.36 g/mol | [1] |

| Appearance | White to off-white or yellow to brown crystalline powder | [2] |

| Melting Point | 287-290 °C | [1] |

| Boiling Point | 416.97 °C (rough estimate) | [1] |

| Solubility | Insoluble in water; soluble in ethanol, acetone, and dimethyl sulfoxide (DMSO) | [1][2] |

| pKa | 3.02 ± 0.36 (Predicted) | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy: A published synthesis protocol reports the following characteristic IR peaks (KBr pellet): 3100 cm⁻¹ (O-H stretch of the carboxylic acid), 2600 cm⁻¹ (O-H stretch), 1675 cm⁻¹ (C=O stretch of the carboxylic acid), 1250 cm⁻¹ (C-O stretch), and 1450 cm⁻¹ (aromatic C=C stretch).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed, publicly available high-resolution ¹H and ¹³C NMR spectra with full assignments are limited. However, based on the structure, the ¹H NMR spectrum in a suitable deuterated solvent (like DMSO-d₆) would be expected to show signals in the aromatic region corresponding to the protons on the benzene rings, as well as a broad signal for the carboxylic acid protons. The ¹³C NMR spectrum would show distinct signals for the carboxylic acid carbons, the aromatic carbons, and the carbons attached to the sulfur atoms.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 2,2'-dithiosalicylic acid in a suitable solvent like methanol is expected to show absorption bands characteristic of the aromatic rings and the disulfide bond. Specific absorption maxima (λ_max) would need to be determined experimentally.

Experimental Protocols

Synthesis of 2,2'-Dithiosalicylic Acid from Anthranilic Acid

This protocol is based on a common and effective method for the laboratory-scale synthesis of 2,2'-dithiosalicylic acid.[3][4][5]

Materials:

-

Anthranilic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium disulfide (Na₂S₂) solution (can be prepared in situ from sodium sulfide and sulfur)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Deionized water

-

Ice

Procedure:

-

Diazotization of Anthranilic Acid:

-

In a beaker, dissolve anthranilic acid in a mixture of water and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the anthranilic acid solution. Maintain the temperature below 5 °C throughout the addition. The completion of the diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

Formation of the Disulfide:

-

In a separate reaction vessel, prepare a solution of sodium disulfide.

-

Cool the sodium disulfide solution to below 5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium disulfide solution with vigorous stirring. Nitrogen gas will evolve.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring until the evolution of nitrogen ceases.

-

-

Precipitation and Purification:

-

Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude 2,2'-dithiosalicylic acid.

-

Filter the precipitate and wash it with cold water.

-

To purify the product, dissolve the crude solid in a hot aqueous solution of sodium carbonate.

-

Filter the hot solution to remove any insoluble impurities.

-

Re-precipitate the 2,2'-dithiosalicylic acid by adding concentrated hydrochloric acid to the filtrate.

-

Filter the purified product, wash with cold water, and dry under vacuum.

-

Visualizations

Experimental Workflow for the Synthesis of 2,2'-Dithiosalicylic Acid

Caption: Workflow for the synthesis of 2,2'-dithiosalicylic acid.

Applications of 2,2'-Dithiosalicylic Acid

As no direct signaling pathways involving this compound have been identified in the literature, this diagram illustrates the logical relationships between its properties and its diverse applications.

Caption: Applications derived from the core properties of this compound.

Conclusion

2,2'-Dithiosalicylic acid is a versatile compound with a range of established and emerging applications. Its synthesis from readily available starting materials is well-documented, and its chemical properties, particularly its ability to chelate metals and undergo redox reactions at the disulfide bridge, are key to its utility. For researchers and professionals in drug development and materials science, a thorough understanding of these fundamental characteristics is essential for leveraging this compound in novel research and product development. Further investigation into its biological activities and the fine-tuning of its properties through derivatization are promising avenues for future exploration.

References

- 1. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]

- 4. CN101805277B - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]

- 5. CN101805277A - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Dithiosalicylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dithiosalicylic acid, with a focus on its chemical properties, molecular structure, synthesis protocols, and its current and potential applications in research and drug development. This compound, a disulfide-bridged dimer of salicylic acid, exists in several isomeric forms, with the 2,2'-isomer being the most well-documented. This guide will delve into the specifics of these isomers, presenting quantitative data in structured tables and detailing experimental methodologies.

Molecular Structure and Physicochemical Properties

This compound isomers are characterized by the positions of the carboxyl and hydroxyl groups on the phenyl rings relative to the disulfide bond. The most common isomer is 2,2'-dithiosalicylic acid. Information on other isomers such as 3,3'-, 4,4'-, and 5,5'-dithiosalicylic acid is less prevalent in the literature.

The molecular structure of 2,2'-dithiosalicylic acid consists of two salicylic acid units linked by a disulfide bond at the 2 and 2' positions.

Table 1: Physicochemical Properties of this compound Isomers

| Property | 2,2'-Dithiosalicylic Acid | 3,3'-Dithiobis(benzoic acid)* | 4,4'-Dithiobis(benzoic acid) | 5,5'-Dithiodisalicylic Acid |

| CAS Number | 119-80-2[1] | 1227-49-2[2] | 1155-51-7 | 24619-05-4 |

| Molecular Formula | C₁₄H₁₀O₄S₂[1] | C₁₄H₁₀O₄S₂[2] | C₁₄H₁₀O₄S₂ | C₁₄H₁₀O₆S₂ |

| Molecular Weight | 306.36 g/mol [1] | 306.36 g/mol [2] | 306.37 g/mol | 338.36 g/mol |

| Melting Point | 287-290 °C[3] | 253-258 °C | 317-320 °C | Not available |

| Appearance | Yellow to brown powder[4] | Solid | Pale yellow to pale orange solid | Not available |

| Solubility | Insoluble in water; soluble in DMSO and methanol[3] | Not available | Not available | Not available |

Note: 3,3'-Dithiobis(benzoic acid) is an isomer of this compound but is not a salicylic acid derivative as it lacks the hydroxyl group.

Synthesis of this compound Isomers

The synthesis of this compound isomers often involves the diazotization of the corresponding aminobenzoic acid, followed by reaction with a sulfur-containing reagent. The most extensively described protocol is for the synthesis of the 2,2'-isomer from anthranilic acid.

Experimental Protocol for the Synthesis of 2,2'-Dithiosalicylic Acid

This protocol is based on the diazotization of anthranilic acid followed by reaction with sodium disulfide.[5]

Materials:

-

Anthranilic acid

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Sulfur powder

-

Sodium hydroxide

-

Anhydrous sodium carbonate

-

Ice

-

Congo red paper

-

Decolorizing carbon

-

95% Ethanol

Procedure:

-

Preparation of Sodium Disulfide Solution:

-

In a beaker, dissolve sodium sulfide (e.g., 260 g) and sulfur powder (e.g., 34 g) in water (e.g., 290 mL) by heating and stirring.

-

Add a solution of sodium hydroxide (e.g., 40 g in 100 mL of water).

-

Cool the resulting solution in an ice-salt bath to below 5 °C.

-

-

Diazotization of Anthranilic Acid:

-

In a separate beaker, suspend anthranilic acid (e.g., 137 g) in water (e.g., 500 mL) and add concentrated hydrochloric acid (e.g., 200 mL).

-

Cool the mixture to below 5 °C in an ice bath with stirring.

-

Slowly add a solution of sodium nitrite (e.g., 69 g in 280 mL of water) to the anthranilic acid suspension, maintaining the temperature below 5 °C. The addition should be controlled to ensure the reaction mixture gives an immediate blue color with starch-iodide paper.

-

-

Formation of 2,2'-Dithiosalicylic Acid:

-

Slowly add the cold diazonium salt solution to the cold sodium disulfide solution with vigorous stirring, keeping the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature. Nitrogen gas will evolve.

-

Once the gas evolution ceases, acidify the solution with concentrated hydrochloric acid until it is acidic to Congo red paper.

-

Filter the precipitated crude 2,2'-dithiosalicylic acid and wash it with water.

-

-

Purification:

-

To remove excess sulfur, dissolve the crude product in a boiling solution of anhydrous sodium carbonate (e.g., 60 g in 2 L of water).

-

Filter the hot solution to remove any insoluble impurities.

-

Reprecipitate the 2,2'-dithiosalicylic acid from the hot filtrate by adding concentrated hydrochloric acid.

-

Filter the purified product, wash with cold water, and dry.

-

For further purification, recrystallization from a mixture of 95% ethanol and water can be performed.

-

Workflow for the Synthesis of 2,2'-Dithiosalicylic Acid

Caption: Workflow for the synthesis of 2,2'-dithiosalicylic acid.

Applications in Research and Drug Development

This compound, particularly the 2,2'-isomer, serves as a versatile intermediate in various chemical and pharmaceutical applications.

-

Pharmaceutical Intermediate: It is a precursor in the synthesis of more complex drug molecules. Notably, it has been used in the preparation of a new class of anti-HIV-1 agents.[6]

-

Sulfhydryl Modifying Reagent: The disulfide bond in this compound can be cleaved under reducing conditions, making it useful as a sulfhydryl modifying reagent in biochemical research.[3]

-

Coordination Chemistry and Material Science: 2,2'-Dithiosalicylic acid can act as a chelating agent, forming stable complexes with various metal ions. This property is utilized in the development of metal-based drugs and in the synthesis of metal-organic frameworks (MOFs) for applications in gas storage and catalysis.[6]

-

Industrial Applications: It is also used as an intermediate in the production of dyes, fungicides, and photoinitiators.[7]

Biological Activity and Signaling Pathways

While specific signaling pathways directly involving this compound isomers are not extensively documented, the well-established role of salicylic acid in plant and animal physiology provides a framework for potential biological activities. Salicylic acid is a key signaling molecule in plant defense against pathogens. It is plausible that this compound, as a derivative, could modulate these or other signaling pathways.

The structural isomerism of this compound is expected to play a crucial role in its biological activity. Different spatial arrangements of the functional groups will lead to varied interactions with biological targets such as enzymes and receptors. For instance, the distinct positioning of the carboxyl and hydroxyl groups in the 2,2'-, 3,3'-, 4,4'-, and 5,5'- isomers could result in different binding affinities and pharmacological effects.

Logical Relationship of Isomerism to Biological Activity

Caption: Isomerism dictates the structure and thus the biological activity.

Future Directions

The existing body of research on this compound is heavily skewed towards the 2,2'-isomer. Future research should focus on the synthesis and characterization of the other isomers (3,3'-, 4,4'-, and 5,5'-). A thorough investigation into the biological activities of all isomers is warranted to explore their potential as therapeutic agents. Elucidating the specific signaling pathways modulated by these compounds could open new avenues for drug discovery and development. Furthermore, detailed studies on their mechanisms of action will be crucial for translating these promising molecules into clinical applications.

References

- 1. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. sfdchem.com [sfdchem.com]

- 4. CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Page loading... [guidechem.com]

- 7. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Dithiosalicylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2'-dithiosalicylic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data in published literature, this guide focuses on qualitative solubility information, detailed experimental protocols for determining solubility, and the molecular characteristics influencing its solubility behavior.

Introduction to Dithiosalicylic Acid

2,2'-Dithiosalicylic acid (DTSA), also known as 2,2'-dithiodibenzoic acid, is a dimeric derivative of salicylic acid where two salicylic acid molecules are linked by a disulfide bond. It is a yellow to brown crystalline powder.[1][2][3] DTSA serves as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and as a chelating agent in coordination chemistry.[1][4] Its solubility is a critical parameter for its application in synthesis, formulation, and analytical method development.

Solubility Profile

Extensive searches of chemical databases and scientific literature indicate a lack of specific quantitative solubility data for this compound. However, a consistent qualitative solubility profile has been established. DTSA's solubility is primarily dictated by its molecular structure, which includes two polar carboxylic acid groups and a larger, less polar aromatic disulfide backbone.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility Description | Citations |

| Polar Protic | Water | Insoluble | [5][6][7] |

| Methanol | Slightly Soluble | [5] | |

| Ethanol | Readily Soluble | [4] | |

| Polar Aprotic | Acetone | Readily Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble, Slightly Soluble | [4][5] | |

| Dimethylformamide (DMF) | Soluble (especially when heated) | [8] | |

| Non-Polar/Weakly Polar | Dichloromethane | Insoluble | [7] |

| Diethyl Ether | Insoluble | [7] | |

| Benzene | Insoluble | [7] |

The principle of "like dissolves like" generally applies to the solubility of DTSA. Its solubility in polar aprotic solvents like DMSO and DMF can be attributed to strong dipole-dipole interactions. The solubility in polar protic solvents like ethanol is facilitated by hydrogen bonding with the carboxylic acid groups. Its insolubility in water is likely due to the large hydrophobic aromatic structure outweighing the hydrophilic character of the two carboxylic acid groups.[4] The disulfide bridge also contributes to the molecule's rigidity and crystallinity, which can impact its solubility.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, researchers can employ the following standard laboratory procedure to determine the solubility of this compound in various organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement of solid compounds.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

2,2'-Dithiosalicylic acid (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

Caption: this compound acting as a bidentate ligand.

Caption: General experimental workflow using this compound.

Conclusion

References

- 1. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]

- 2. 2,2'-dithiodibenzoic acid [chembk.com]

- 3. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 2,2'-Dithiosalicylic acid CAS#: 119-80-2 [m.chemicalbook.com]

- 6. Dithiodibenzoic acid | C14H10O4S2 | CID 8409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2'-Dithiosalicylic acid, 98% 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

- 8. CN111518003A - Purification method of dithiodibenzoic acid - Google Patents [patents.google.com]

A Technical Guide to the Historical Synthesis of Dithiosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods for 2,2'-dithiosalicylic acid, a pivotal intermediate in the manufacturing of pharmaceuticals, dyes, and other specialty chemicals. This document provides a detailed overview of the core synthetic strategies, complete with experimental protocols and quantitative data to facilitate comparison and understanding.

Introduction

2,2'-Dithiosalicylic acid, also known as 2,2'-dithiodibenzoic acid, is an organic compound with the formula (C₆H₄(CO₂H)S)₂. Historically, its synthesis has been of significant interest due to its utility as a precursor to thiosalicylic acid, a valuable building block in organic synthesis.[1] The primary historical methods for preparing dithiosalicylic acid revolve around two main strategies: the diazotization of anthranilic acid followed by reaction with a sulfur-donating agent, and the oxidation of thiosalicylic acid. This guide will delve into the specifics of these approaches, providing a comparative analysis of their yields, purity, and procedural details.

Synthesis via Diazotization of Anthranilic Acid

The most well-documented and historically significant method for synthesizing this compound begins with the diazotization of anthranilic acid.[2][3] This versatile approach has been refined over the years, employing different sulfur sources to achieve the desired disulfide bridge.

Reaction with Sodium Disulfide

A classic and robust method involves the reaction of diazotized anthranilic acid with an alkaline solution of sodium disulfide.[2] This procedure has been a staple in organic synthesis for its reliability.

Experimental Protocol:

-

Preparation of Sodium Disulfide Solution: A solution of sodium sulfide nonahydrate (Na₂S·9H₂O) and powdered sulfur in water is heated until the sulfur dissolves. A solution of sodium hydroxide is then added, and the mixture is cooled.[2]

-

Diazotization of Anthranilic Acid: Anthranilic acid is suspended in water and concentrated hydrochloric acid, then cooled to approximately 6°C. A solution of sodium nitrite is added slowly while maintaining a low temperature (below 5°C) to form the diazonium salt.[2][4]

-

Formation of this compound: The cold diazonium salt solution is then added to the chilled sodium disulfide solution. The reaction mixture is allowed to warm to room temperature, during which nitrogen gas evolves.[2]

-

Isolation and Purification: The this compound is precipitated by acidifying the solution with concentrated hydrochloric acid. The crude product is filtered and washed with water. To remove excess sulfur, the precipitate is dissolved in a hot sodium carbonate solution and filtered. The this compound is then reprecipitated with hydrochloric acid, filtered, and dried.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Anthranilic Acid | [2] |

| Key Reagents | Sodium Nitrite, Sodium Disulfide | [2] |

| Yield | 71-84% | [2] |

| Melting Point | 162-163°C (crude), 163-164°C (recrystallized) | [2] |

Logical Workflow:

Caption: Synthesis of this compound from Anthranilic Acid.

Reaction with Liquid Sulfur Dioxide

A more modern variation on the diazotization route involves the use of liquid sulfur dioxide in the presence of a catalyst. This method is reported to offer high yields and product purity with the advantage of reduced wastewater production.[5][6]

Experimental Protocol:

-

Diazotization: Anthranilic acid is diazotized with sodium nitrite and hydrochloric acid at a temperature of 0-10°C to produce the diazonium solution.[5][7]

-

Reaction with Sulfur Dioxide: In a separate reactor, water, a catalyst (e.g., copper sulfate), and a co-catalyst (e.g., potassium iodide) are added and cooled to between -20°C and -10°C. The diazonium solution and liquid sulfur dioxide are then added.[6]

-

Thermal Treatment and Isolation: The reaction mixture is held at a low temperature for 0.5 to 3 hours, then heated to 80-100°C for 0.5 to 2 hours. After cooling, the 2,2'-dithiosalicylic acid product is isolated by filtration.[5][6]

Quantitative Data:

| Parameter | Example 1[6] | Example 2[5] | Example 3[5] | Example 4[5] |

| Starting Material | Anthranilic Acid | Anthranilic Acid | Anthranilic Acid | Anthranilic Acid |

| Catalyst/Co-catalyst | CuSO₄ / KI | Various | Various | Various |

| Yield | 72.5% | 93.3% | 86.6% | 81.3% |

| Purity (HPLC) | 83.7% | 96.1% | 81.5% | 79.5% |

Synthesis via Oxidation of Thiosalicylic Acid

An alternative historical approach to this compound is the oxidative coupling of 2-mercaptosalicylic acid (thiosalicylic acid). This method is conceptually straightforward, involving the formation of a disulfide bond from two thiol groups.

Oxidation with Mild Oxidizing Agents

This synthesis route generally employs mild oxidizing agents, such as hydrogen peroxide, under alkaline conditions.[8] The reaction is based on the ready oxidation of the thiol group in thiosalicylic acid.[9]

Experimental Protocol (General):

-

Dissolution: Thiosalicylic acid is dissolved in an alkaline aqueous solution.

-

Oxidation: A mild oxidizing agent, such as hydrogen peroxide, is added to the solution. The reaction is typically carried out at a controlled temperature.

-

Isolation: The resulting this compound is precipitated by acidification of the reaction mixture and can be collected by filtration.

Logical Workflow:

Caption: Oxidation of Thiosalicylic Acid to this compound.

Conclusion

The historical synthesis of this compound is primarily dominated by the diazotization of anthranilic acid, a method that has proven to be both high-yielding and adaptable. Variations using different sulfur sources, such as sodium disulfide and liquid sulfur dioxide, have been developed to optimize yield, purity, and environmental impact. The oxidation of thiosalicylic acid represents a more direct but less commonly cited historical route. For researchers and professionals in drug development, a thorough understanding of these foundational synthetic methods provides a crucial context for the production and application of this important chemical intermediate.

References

- 1. JPH11140045A - Production of thiosalicylic acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]

- 5. CN101805277B - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]

- 6. CN101805277A - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]

- 7. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. uh-ir.tdl.org [uh-ir.tdl.org]

The Discovery and Synthesis of Dithiosalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and first reported synthesis of dithiosalicylic acid (2,2'-dithiodibenzoic acid). It is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound, a dimeric derivative of salicylic acid containing a disulfide bridge, first emerged in the early 20th century from research into sulfur-containing analogues of salicylic acid.[1] While the specific discoverer remains undocumented, the compound has since become a valuable intermediate in various fields, including coordination chemistry, pharmaceuticals, and materials science.[1][2] This guide focuses on the foundational synthetic routes that enabled the initial investigation and subsequent application of this molecule.

The First Reported Synthesis: A Two-Step Process from Anthranilic Acid

The most historically significant and widely cited method for the initial preparation of this compound commences with the diazotization of anthranilic acid, followed by the introduction of a sulfur moiety.[3][4][5][6][7] This process can be broadly categorized into two primary approaches depending on the sulfur source employed: reaction with sodium disulfide or with liquid sulfur dioxide in the presence of a catalyst.

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported in early and optimized synthetic protocols for this compound.

| Parameter | Value | Source |

| Reactants | ||

| Anthranilic Acid | Starting Material | [3][4][5][6][7] |

| Sodium Nitrite | Diazotizing Agent | [3][4][5][6] |

| Hydrochloric Acid | Acid Catalyst | [3][4][5][6] |

| Sodium Disulfide or Liquid SO₂ | Sulfur Source | [3][4][5][6][8] |

| Reaction Conditions | ||

| Diazotization Temperature | 0 - 10°C | [3][4][6] |

| Sulfuration Temperature (liquid SO₂) | -20 to -10°C | [3][4][6] |

| Thermal Treatment (liquid SO₂) | 80 - 100°C | [3][4][6] |

| Yield and Purity | ||

| Yield (from liquid SO₂) | 86.6% - 93.3% | [4][6] |

| Purity (from liquid SO₂) | 81.5% - 96.1% | [4][6] |

| Yield (from Sodium Disulfide) | 86% | [5] |

| Physical Properties | ||

| Melting Point | ~220-222°C or 287-290°C | [1][3] |

| Appearance | White to off-white or brown crystalline powder | [1][3][5] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the two primary historical synthesis routes of this compound from anthranilic acid.

Synthesis via Diazotization and Reaction with Sodium Disulfide

This method involves the formation of a diazonium salt from anthranilic acid, which is then reacted with an alkaline solution of sodium disulfide.

Step 1: Diazotization of Anthranilic Acid

-

In a suitable reaction vessel, dissolve anthranilic acid in an aqueous solution of hydrochloric acid.

-

Cool the mixture to a temperature between 0°C and 5°C using an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled anthranilic acid solution. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt.

-

After the addition is complete, stir the resulting solution for a short period to ensure the completion of the diazotization reaction.

Step 2: Formation of this compound

-

In a separate vessel, prepare an alkaline sodium disulfide solution.

-

Slowly add the previously prepared diazonium salt solution to the alkaline sodium disulfide solution, ensuring the temperature is maintained below 5°C.

-

Allow the reaction mixture to warm to room temperature. The evolution of nitrogen gas should be observed.

-

Once the nitrogen evolution ceases, acidify the mixture with concentrated hydrochloric acid.

-

The resulting precipitate of this compound is then collected by filtration and washed with water.

Step 3: Purification

-

The crude product can be purified by dissolving it in a hot aqueous solution of sodium carbonate.

-

Filter the hot solution to remove any insoluble impurities.

-

Reprecipitate the this compound by adding concentrated hydrochloric acid to the filtrate.

-

Collect the purified product by filtration, wash with cold water, and dry under a vacuum.[5]

Synthesis via Diazotization and Reaction with Liquid Sulfur Dioxide

This alternative and often higher-yielding method utilizes liquid sulfur dioxide as the sulfur source in the presence of a catalyst.

Step 1: Diazotization of Anthranilic Acid

-

To a reaction kettle, add water, anthranilic acid, and hydrochloric acid (30-36% mass concentration). Stir until all solids are dissolved.

-

Cool the reaction mixture to between 0°C and 10°C.

-

Slowly add an aqueous solution of sodium nitrite dropwise to initiate the diazotization reaction.

-

After the addition is complete, maintain the temperature and continue to stir until the reaction is complete, which can be monitored by tracking the disappearance of the starting material.

Step 2: Sulfuration with Liquid Sulfur Dioxide

-

In a separate reaction kettle, add water, a catalyst (e.g., a copper salt), and a co-catalyst.

-

Cool this mixture to a temperature between -20°C and -10°C.

-

Simultaneously add the diazonium salt solution from Step 1 and liquid sulfur dioxide to the cooled catalyst mixture.

-

Maintain the reaction at this low temperature for 0.5 to 3 hours.

-

After the initial reaction period, raise the temperature to between 80°C and 100°C and hold for 0.5 to 2 hours.

-

Finally, cool the reaction mixture to below 50°C.

Step 3: Isolation of the Product

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from anthranilic acid.

Caption: Synthesis of this compound from Anthranilic Acid.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound (2,2-Dithiolbenzoic Acid) | Triaim Enterprise [triaimenterprise.com]

- 3. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]

- 4. CN101805277A - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]

- 5. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]

- 6. CN101805277B - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]

- 7. US20040116734A1 - Method for producing thiosalicylic acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of organosulfur compounds centered around the dithiosalicylic acid core. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the synthesis, physicochemical properties, and biological activities of these compounds, with a particular focus on their potential therapeutic applications. The guide includes detailed experimental protocols for key synthesis and biological evaluation methods, quantitative data presented in structured tables for comparative analysis, and visualizations of relevant chemical pathways and experimental workflows.

Introduction to this compound and Related Organosulfur Compounds

This compound, specifically the 2,2'-dithiobis(benzoic acid) isomer, is an organosulfur compound characterized by a disulfide linkage connecting two salicylic acid moieties.[1][2] This structural feature imparts unique chemical and biological properties, making it and its derivatives subjects of interest in medicinal chemistry and materials science.[2][3] These compounds serve as versatile intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[4][5] The presence of both carboxyl and disulfide functionalities allows for a variety of chemical modifications, leading to a diverse range of derivatives with potential biological activities, including antimicrobial and anticancer properties.[1][6]

This guide will explore the synthesis of 2,2'-dithiosalicylic acid and related compounds, delve into their chemical characteristics, and provide a detailed account of their known biological activities and potential mechanisms of action.

Synthesis of this compound and Its Derivatives

The primary synthetic route to 2,2'-dithiosalicylic acid starts from anthranilic acid.[4][7][8] Several methods have been reported, with the most common involving diazotization of anthranilic acid followed by reaction with a sulfur source.[7][8]

General Synthesis of 2,2'-Dithiosalicylic Acid

A widely used method involves the diazotization of anthranilic acid with sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt. This intermediate is then reacted with sodium disulfide or a similar sulfur-containing reagent.[9][10] An alternative approach involves the reaction of the diazonium salt with liquid sulfur dioxide in the presence of a catalyst.[8][11]

Synthesis of Dithiobisbenzamide Derivatives

Derivatives such as dithiobisbenzamides can be synthesized from 2,2'-dithiosalicylic acid by reacting it with ammonia or various amines under different conditions, including conventional heating, microwave irradiation, or grinding.[1]

Physicochemical Properties

The physicochemical properties of 2,2'-dithiosalicylic acid and its derivatives are crucial for their application and biological activity. These properties influence their solubility, stability, and ability to interact with biological targets.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |

| 2,2'-Dithiosalicylic acid | C₁₄H₁₀O₄S₂ | 306.36[2] | 287-290[2] | Brown to off-white powder[2][7] | Insoluble in water; slightly soluble in DMSO and methanol[2] |

| Thiosalicylic acid | C₇H₆O₂S | 154.18[12] | 162-169[12] | Yellow crystalline solid[12] | Slightly soluble in water, ethanol, and diethyl ether[12] |

Biological Activities and Therapeutic Potential

Organosulfur compounds related to this compound have been investigated for a range of biological activities. Their potential as therapeutic agents stems from their ability to interact with various biological targets.

Antimicrobial Activity

While 2,2'-dithiosalicylic acid itself has noted antimicrobial properties, its derivatives, such as 2,2'-dithiobisbenzamides, have been synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][10]

Table of Antibacterial Activity of 2,2'-Dithiobisbenzamide Derivatives [1]

| Compound | Test Bacteria | Zone of Inhibition (mm) |

| 2,2'-bis(carbamoyl)diphenyl disulfide | S. aureus | 12 |

| B. cereus | 10 | |

| E. coli | 11 | |

| 2,2'-bis(ethylcarbamoyl)diphenyl disulfide | S. aureus | 14 |

| B. cereus | 12 | |

| E. coli | 13 | |

| 2,2'-bis(benzylcarbamoyl)diphenyl disulfide | S. aureus | 15 |

| B. cereus | 13 | |

| E. coli | 14 |

Anticancer Activity

While direct evidence for the anticancer activity of this compound is limited, related organosulfur and organoselenium compounds have shown significant potential.[6][13] For instance, the organoselenium compound Ebselen, which shares some structural similarities, has been investigated for its antiproliferative effects.[14] The mechanism of action for some anticancer organosulfur compounds involves the induction of apoptosis and cell cycle arrest.[6][12]

Anti-inflammatory Activity

The anti-inflammatory properties of salicylic acid are well-documented and are partly attributed to the inhibition of the NF-κB signaling pathway.[15][16] Organosulfur compounds, in general, are known to exert anti-inflammatory effects by downregulating pro-inflammatory mediators and inhibiting NF-κB.[7][9] While direct studies on this compound are scarce, its structural relationship to salicylic acid suggests a potential for similar mechanisms.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known activities of related compounds, several potential mechanisms can be proposed.

Inhibition of NF-κB Signaling

Given that many organosulfur compounds and salicylic acid itself can inhibit the NF-κB pathway, it is plausible that this compound and its derivatives may also exert their anti-inflammatory and potentially anticancer effects through this mechanism.[9][15][17]

Proposed inhibition of the NF-κB pathway by this compound.

Induction of Apoptosis

The anticancer activity of some organosulfur compounds is linked to their ability to induce programmed cell death, or apoptosis.[6][12] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2,2'-dithiosalicylic acid and for conducting key biological assays.

Synthesis of 2,2'-Dithiosalicylic Acid from Anthranilic Acid[10]

Materials:

-

[carboxyl-14C]anthranilic acid (or unlabeled anthranilic acid)

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Sodium disulfide

-

Anhydrous sodium carbonate

-

Water

-

Ether

Procedure:

-

Prepare a solution of the diazonium derivative by dissolving anthranilic acid in water and concentrated hydrochloric acid at 5°C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

-

Slowly add the resulting diazonium solution to an alkaline sodium disulfide solution, keeping the temperature below 5°C.

-

Allow the mixture to warm to room temperature.

-

After the evolution of nitrogen ceases, add concentrated hydrochloric acid to precipitate the 2,2'-dithiosalicylic acid.

-

Filter the precipitate and wash with water.

-

For purification, dissolve the precipitate in a hot solution of anhydrous sodium carbonate in water and filter while hot.

-

Reprecipitate the 2,2'-dithiosalicylic acid by adding concentrated hydrochloric acid.

-

Filter the product, wash with cold water and ether, and dry under vacuum.

Workflow for the synthesis of 2,2'-dithiosalicylic acid.

MTT Assay for Cell Viability and Cytotoxicity[6][7][9][11]

Materials:

-

Cells to be tested

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Workflow for the MTT assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)[5][13]

Materials:

-

Bacterial strain to be tested

-

Mueller-Hinton broth (MHB) or other suitable broth

-

Test compound

-

96-well microplate

-

Inoculum of the bacterial strain standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth in a 96-well plate.

-

Add an equal volume of the standardized bacterial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound and its related organosulfur compounds represent a promising class of molecules with diverse biological activities. While their synthesis is well-established, further research is needed to fully elucidate their therapeutic potential. Future studies should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To guide the design of more potent and selective derivatives.[18][19]

-

Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and toxicity studies: To evaluate their therapeutic potential in animal models of disease.

This guide provides a solid foundation for researchers and drug development professionals to explore the potential of this fascinating class of organosulfur compounds.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. 2,2'-Dithiosalicylic acid CAS#: 119-80-2 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 2,2'-Dithiosalicylic acid | 119-80-2 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 8. CN101805277B - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]

- 9. Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Exploring the Pharmacological Potential of Organosulfur Compounds [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of acetylsalicylic acid on nuclear factor-kappaB activation and on late preconditioning against infarction in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. globalsciencebooks.info [globalsciencebooks.info]

- 18. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 19. researchgate.net [researchgate.net]

Spectroscopic Profile of Dithiosalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dithiosalicylic acid (also known as 2,2'-dithiodibenzoic acid). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

This compound is a disulfide-containing derivative of salicylic acid. Its structure, comprising two benzoic acid moieties linked by a disulfide bridge, imparts unique chemical and physical properties. Accurate spectroscopic characterization is paramount for its application in various scientific domains, including medicinal chemistry and materials science. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly accessible, fully detailed ¹H and ¹³C NMR spectra for this compound are limited, data from commercial suppliers and databases indicate their availability[1]. The expected spectral features are based on the molecular structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 2H | -COOH |

| ~8.1 | Doublet | 2H | Ar-H |

| ~7.7 | Triplet | 2H | Ar-H |

| ~7.5 | Doublet | 2H | Ar-H |

| ~7.3 | Triplet | 2H | Ar-H |

Note: Predicted values are based on the analysis of related structures like salicylic acid and other substituted benzoic acids. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | -COOH |

| ~140 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary) |

| ~133 | Ar-CH |

| ~132 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

Note: Predicted values are based on the analysis of related structures. The chemical shifts are referenced to a standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3100 | - | O-H Stretch (Carboxylic Acid) | [2] |

| 2600 | - | O-H Stretch (Carboxylic Acid, H-bonded) | [2] |

| 1675 | Strong | C=O Stretch (Carboxylic Acid) | [2] |

| 1450 | - | C=C Stretch (Aromatic Ring) | [2] |

| 1250 | - | C-O Stretch (Carboxylic Acid) | [2] |

| ~500-540 | Weak | S-S Stretch (Disulfide) | Theoretical |

Note: The disulfide (S-S) stretch is often weak and can be difficult to observe in an IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Wavelength (λmax) (nm) | Solvent | Electronic Transition | Reference |

| 200 - 290 | Common organic solvents (e.g., Ethanol, Methanol) | π → π* | [3] |

Note: The exact λmax and molar absorptivity (ε) are dependent on the solvent and the pH of the solution.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 14 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy

A typical procedure for obtaining an FT-IR spectrum is as follows:

-

Sample Preparation (KBr Pellet): Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

UV-Vis Spectroscopy

A general protocol for UV-Vis spectroscopic analysis is as follows:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill a quartz cuvette with the solvent to record a baseline. Record the UV-Vis spectrum of each of the diluted samples over a specific wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ε) using the Beer-Lambert law.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for FT-IR spectroscopy.

References

potential applications of dithiosalicylic acid in materials science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiosalicylic acid, a disulfide-containing aromatic carboxylic acid, is emerging as a versatile building block in the field of materials science. Its unique chemical structure, featuring two carboxylic acid groups and a disulfide bond, imparts a range of desirable properties to polymers and other materials. This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its role in the development of advanced materials. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to explore the innovative potential of this compound.

Core Applications and Material Properties

This compound has demonstrated utility in a variety of materials science applications, primarily due to its ability to act as a monomer in polymerization reactions, a crosslinking agent, a surface modifier for nanoparticles, and a functional component in stimuli-responsive systems.

Polyamides and Other Polymers

This compound can be used as a monomer in the synthesis of polyamides and other polymers. The incorporation of the disulfide bond into the polymer backbone can introduce unique thermal and mechanical properties, as well as stimuli-responsive behavior. While specific quantitative data for polyamides synthesized directly from this compound is limited in publicly available literature, research on related aromatic polyamides provides insights into their potential performance. For instance, aromatic polyamides are known for their high thermal stability and mechanical strength.

A notable application of this compound in polymer modification is in the synthesis of modified alkyd resins. By partially replacing phthalic anhydride with 2,2'-dithiosalicylic acid, researchers have developed resins with enhanced physical, mechanical, and chemical properties, as well as antibacterial activity.[1]

Table 1: Properties of Alkyd Resins Modified with this compound [1]

| Property | Unmodified Alkyd Resin | Modified Alkyd Resin (with this compound) |

| Viscosity (Poise) | Lower | Higher |

| Drying Time (hours) | Shorter | Longer |

| Chemical Resistance (Acid) | Moderate | Improved |

| Chemical Resistance (Alkali) | Moderate | Improved |

| Antibacterial Activity | Low | Promising |

Photoinitiators for Polymers and Coatings

Nanoparticle Synthesis and Functionalization

Thiol-containing molecules like this compound and its reduced form, thiosalicylic acid, are excellent capping and functionalizing agents for nanoparticles, particularly those made of noble metals like gold and silver. The thiol group forms a strong bond with the nanoparticle surface, preventing aggregation and allowing for further functionalization. For instance, thiosalicylic acid has been used as both a reducing and capping agent in the synthesis of silver nanoparticles.[3] Similarly, it has been used to stabilize gold nanoparticles.[4] The carboxylic acid groups of this compound provide a handle for attaching other molecules, making these functionalized nanoparticles suitable for applications in areas like diagnostics and drug delivery.

Corrosion Inhibition

The sulfur atoms and aromatic rings in this compound make it a candidate for corrosion inhibition applications. Organic compounds containing these functional groups can adsorb onto a metal surface, forming a protective layer that inhibits corrosion. While specific quantitative data on the corrosion inhibition efficiency of this compound is limited, the general mechanism involves the formation of a barrier layer that prevents corrosive agents from reaching the metal surface.

Stimuli-Responsive Materials and Controlled Release Systems

The disulfide bond in this compound is susceptible to cleavage under reducing conditions, such as those found inside cells. This property makes it a valuable component in the design of stimuli-responsive materials for applications like controlled drug delivery. For example, a drug can be attached to a polymer or nanoparticle via a linker containing a disulfide bond. The drug will remain tethered in an oxidizing environment but will be released upon entering a reducing environment, such as the cytoplasm of a cell. This targeted release mechanism can improve the efficacy of therapeutic agents and reduce side effects.

Experimental Protocols

Synthesis of 2,2'-Dithiosalicylic Acid

A common method for the synthesis of 2,2'-dithiosalicylic acid involves the diazotization of anthranilic acid followed by reaction with a disulfide source.[1][2]

Materials:

-

Anthranilic acid

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium disulfide (or sodium sulfide and sulfur)

-

Sodium carbonate

-

Glacial acetic acid (for reduction to thiosalicylic acid, if desired)

-

Zinc dust (for reduction to thiosalicylic acid, if desired)

Procedure:

-

Diazotization: Dissolve anthranilic acid in a cooled solution of hydrochloric acid and water. Slowly add a solution of sodium nitrite while maintaining a low temperature (typically below 5 °C) to form the diazonium salt.

-

Disulfide Formation: In a separate vessel, prepare a solution of sodium disulfide. Slowly add the diazonium salt solution to the sodium disulfide solution, again keeping the temperature low. Nitrogen gas will be evolved.

-

Precipitation and Purification: After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the crude 2,2'-dithiosalicylic acid. The precipitate can be purified by dissolving it in a sodium carbonate solution, filtering to remove any elemental sulfur, and then re-precipitating with acid.[1]

-

Washing and Drying: The purified precipitate is then filtered, washed with water, and dried.

Modification of Alkyd Resin with 2,2'-Dithiosalicylic Acid[1]

Materials:

-

Soya oil

-

Pentaerythritol

-

Phthalic anhydride

-

2,2'-Dithiosalicylic acid

-

Xylene (as azeotroping solvent)

Procedure:

-

Reaction Setup: Charge the soya oil, pentaerythritol, phthalic anhydride, and 2,2'-dithiosalicylic acid into a reaction flask equipped with a stirrer, thermometer, and a Dean-Stark trap filled with xylene.

-

Esterification: Heat the mixture to a temperature that allows for the removal of water of esterification as an azeotrope with xylene (typically around 220-240 °C).

-

Monitoring: Monitor the reaction by measuring the amount of water collected in the trap. The reaction is considered complete when the theoretical amount of water has been removed.

-

Resin Isolation: Once the reaction is complete, cool the mixture and remove the xylene under reduced pressure to obtain the modified alkyd resin.

Visualizations

Below are diagrams illustrating key processes and concepts related to the application of this compound in materials science.

Conclusion

This compound presents a compelling platform for the development of advanced materials with tailored properties. Its disulfide linkage and bifunctional carboxylic acid nature enable its use in a wide array of applications, from reinforcing polymers to creating sophisticated drug delivery systems. While further research is needed to fully quantify the performance of materials derived from this compound in all its potential applications, the existing body of work highlights its significant promise. This technical guide serves as a foundational resource for scientists and researchers poised to unlock the full potential of this versatile molecule in materials science.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]

- 3. [PDF] Bifunctional Role of Thiosalicylic Acid in the Synthesis of Silver Nanoparticles | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and characterization of thiosalicylic acid stabilized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dithiosalicylic Acid as a Sulfhydryl Modifying Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiosalicylic acid (DTSA), specifically the 2,2'-isomer, is a symmetrical disulfide-containing aromatic carboxylic acid. It serves as a valuable tool for the modification and quantification of free sulfhydryl groups (-SH) in peptides, proteins, and other biological molecules. The core principle of its application lies in a thiol-disulfide exchange reaction. In this reaction, a free thiol from the sample attacks the disulfide bond of DTSA, leading to the formation of a mixed disulfide and the release of one molecule of thiosalicylic acid (2-mercaptobenzoic acid) for each sulfhydryl group modified. The released thiosalicylate can be quantified spectrophotometrically, allowing for the determination of the initial sulfhydryl concentration.

These application notes provide detailed protocols for the use of 2,2'-dithiosalicylic acid as a sulfhydryl modifying reagent, guidance on data interpretation, and examples of its potential applications in research and drug development.

Principle of Reaction

The reaction between a free sulfhydryl group (R-SH) and 2,2'-dithiosalicylic acid is a disulfide exchange reaction. The thiolate anion (R-S⁻) acts as a nucleophile, attacking the disulfide bond of DTSA. This results in the formation of a mixed disulfide between the molecule of interest and thiosalicylic acid, and the release of a molecule of 2-mercaptobenzoic acid (thiosalicylic acid).

Caption: Reaction of DTSA with a protein sulfhydryl group.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Reagent | 2,2'-Dithiosalicylic acid (DTSA) | |

| Molecular Formula | C₁₄H₁₀O₄S₂ | [1] |

| Molecular Weight | 306.36 g/mol | [1] |

| Appearance | Brown powder | [2] |

| Released Product | 2-Mercaptobenzoic acid | |

| Molecular Formula | C₇H₆O₂S | [3] |

| Molecular Weight | 154.19 g/mol | [3] |

| Spectrophotometric Data | ||

| λmax (in alcohol) | 220 nm | [3] |

| Molar Extinction Coefficient (ε) at 220 nm | 15,136 M⁻¹cm⁻¹ (log ε = 4.18) | [3] |

Experimental Protocols

Protocol 1: Quantification of Total Free Sulfhydryls in a Protein Sample

This protocol is adapted from the well-established method using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)[4]. Note: It is recommended to validate this adapted protocol for your specific protein and experimental conditions.

Materials:

-

2,2'-Dithiosalicylic acid (DTSA)

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

-

Protein sample of interest

-

Cysteine or Glutathione (for standard curve)

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Preparation of Reagents:

-

DTSA Stock Solution (10 mM): Dissolve 3.06 mg of DTSA in 1 mL of a suitable organic solvent (e.g., DMSO) and then dilute with the Reaction Buffer. Note: Solubility of DTSA in aqueous buffers may be limited. Prepare fresh.

-

Sulfhydryl Standard Stock Solution (10 mM): Prepare a 10 mM stock solution of cysteine or glutathione in the Reaction Buffer.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the sulfhydryl standard in the Reaction Buffer to generate a standard curve (e.g., 0, 25, 50, 100, 150, 200 µM).

-

-

Sample Preparation:

-

Dissolve the protein sample in the Reaction Buffer to a known concentration (e.g., 1-10 µM).

-

-

Reaction:

-

In a microplate or cuvette, mix the protein sample or standard with the DTSA solution. A typical starting point is a 10-fold molar excess of DTSA to the estimated sulfhydryl concentration.

-

For a 1 mL reaction in a cuvette:

-

900 µL of protein sample or standard

-

100 µL of 10 mM DTSA stock solution

-

-

Incubate the reaction at room temperature for 15-30 minutes, protected from light. Monitor the reaction progress by taking absorbance readings at 220 nm at different time points to ensure the reaction has reached completion.

-

-

Measurement:

-

Measure the absorbance of the samples and standards at 220 nm. Use the Reaction Buffer containing the same concentration of DTSA as a blank.

-

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of the standards and samples.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the concentration of sulfhydryl groups in the protein sample using the standard curve.

-

Alternatively, use the Beer-Lambert law (A = εcl) to calculate the concentration of released thiosalicylate, where:

-

A = Absorbance at 220 nm

-

ε = Molar extinction coefficient of thiosalicylic acid (15,136 M⁻¹cm⁻¹)[3]

-

c = Concentration of sulfhydryl groups (M)

-

l = Path length of the cuvette (cm)

-

-

Protocol 2: Monitoring the Kinetics of Sulfhydryl Modification

This protocol allows for the determination of the reactivity of specific cysteine residues.

Materials:

-

Same as Protocol 1.

Procedure:

-

Setup:

-

Equilibrate the protein sample and DTSA solution to the desired reaction temperature in the spectrophotometer.

-

-

Reaction Initiation:

-

Add a specific concentration of DTSA to the protein solution in a cuvette and mix rapidly.

-

-

Data Acquisition:

-

Immediately start recording the absorbance at 220 nm over time. The time scale will depend on the reactivity of the sulfhydryl group(s) (from seconds to hours).

-

-

Data Analysis:

-